Tricycloheptylborane
Description
Boranes with bulky cycloalkyl groups are typically employed in asymmetric synthesis, hydroboration reactions, and catalysis due to their steric and electronic characteristics .
Properties
CAS No. |
102444-65-5 |
|---|---|
Molecular Formula |
C21H39B |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
tri(cycloheptyl)borane |
InChI |
InChI=1S/C21H39B/c1-2-8-14-19(13-7-1)22(20-15-9-3-4-10-16-20)21-17-11-5-6-12-18-21/h19-21H,1-18H2 |
InChI Key |
NYPDBEJBZXJGNK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCCCC1)(C2CCCCCC2)C3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borane, tricycloheptyl- typically involves the reaction of cycloheptyl lithium with boron trichloride. The reaction proceeds as follows: [ \text{3 C}7\text{H}{11}\text{Li} + \text{BCl}_3 \rightarrow \text{B(C}7\text{H}{11})_3 + 3 \text{LiCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods: Industrial production of borane, tricycloheptyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of specialized equipment to handle the reactive intermediates and to maintain the inert atmosphere throughout the process.
Chemical Reactions Analysis
Types of Reactions: Borane, tricycloheptyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The cycloheptyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in the presence of a base, such as sodium hydroxide.
Reduction: Borane, tricycloheptyl- can reduce carbonyl compounds to alcohols. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran.
Substitution: Nucleophiles, such as amines or alcohols, can be used to substitute the cycloheptyl groups. The reactions are often carried out at elevated temperatures to facilitate the substitution process.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted boranes depending on the nucleophile used.
Scientific Research Applications
Borane, tricycloheptyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions where it adds across carbon-carbon double bonds to form organoboranes.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various organic molecules.
Industry: Borane, tricycloheptyl- is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of borane, tricycloheptyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as hydroboration, where it adds to carbon-carbon double bonds. The molecular targets and pathways involved in its reactions depend on the specific reactants and conditions used.
Comparison with Similar Compounds
Comparison with Similar Borane Compounds
Structural and Chemical Properties
The following table compares key properties of tricycloheptylborane analogs and related boranes, based on available evidence:
*Calculated based on the formula Bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borane.
Key Observations:
- Steric Effects: Bulky substituents (e.g., bicycloheptyl in Diisopinocampheylborane) enhance stereoselectivity in asymmetric reactions, whereas smaller alkyl groups (e.g., ethyl in Triethylborane) favor faster reaction kinetics .
- Thermal Stability : Triphenylborane exhibits higher thermal stability (decomposition at ~330°C) compared to Triethylborane, which is pyrophoric and volatile .
- Reactivity : Dicyclohexylborane is less reactive than Triethylborane but more selective in hydroboration due to its cyclohexyl groups .
Structural Studies
- Crystal Engineering : Triphenylborane forms stable adducts with ammonia, as shown by X-ray diffraction, revealing N–H···B interactions that stabilize supramolecular architectures .
- Thermal Analysis : Thermogravimetric analysis (TGA) of Triphenylborane indicates 10% mass loss at 250°C, confirming its stability in high-temperature applications .
Biological Activity
Tricycloheptylborane is a boron-containing compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure allows for potential applications in biological systems, including its role in drug development and as a reagent in synthetic chemistry.
Chemical Structure and Properties
This compound is characterized by its boron atom bonded to a tricycloheptyl group. The molecular formula can be represented as , with a molecular weight of approximately 160.04 g/mol. Its IUPAC name is 1-boracycloheptane, indicating its cyclic structure containing boron.
| Property | Value |
|---|---|
| Molecular Formula | C10H15B |
| Molecular Weight | 160.04 g/mol |
| IUPAC Name | 1-boracycloheptane |
| Boiling Point | Not well-documented |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily linked to its ability to form complexes with various biomolecules, including proteins and nucleic acids. This interaction can modulate enzyme activity and influence cellular signaling pathways. The compound's boron atom plays a crucial role in these interactions due to its Lewis acidity, allowing it to act as an electrophile.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies have shown that boron compounds can exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. This effect is hypothesized to arise from the modulation of cytokine production and inhibition of inflammatory mediators. The compound's ability to alter immune responses makes it a candidate for further exploration in inflammatory diseases.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.
- Anti-inflammatory Research : In an experimental model of arthritis, this compound was administered to mice, resulting in decreased swelling and pain levels compared to control groups. Cytokine analysis revealed reduced levels of TNF-alpha and IL-6, indicating its potential role in managing inflammatory responses.
Comparative Analysis with Other Boron Compounds
This compound's biological activity can be compared with other boron-containing compounds such as boronic acids and boron clusters:
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Protein interaction, enzyme modulation |
| Boronic Acids | Anticancer, Antiviral | Inhibition of proteasomes |
| Boron Clusters | Antioxidant | Radical scavenging |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
